molecular formula C15H17NO4S B4903035 Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate

Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B4903035
M. Wt: 307.4 g/mol
InChI Key: GEKARYANSHOJQP-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate is a chemical compound that features a piperidine ring, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate typically involves the reaction of prop-2-yn-1-ol with 4-(piperidin-1-ylsulfonyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The triple bond in the prop-2-yn-1-yl group can be oxidized to form different products.

    Reduction: The compound can be reduced to form corresponding alkanes or alkenes.

    Substitution: The ester and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triple bond can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes .

Scientific Research Applications

Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl benzoate: Similar in structure but lacks the piperidine and sulfonyl groups.

    Propargyl p-toluenesulfonate: Contains a sulfonyl group but differs in the aromatic ring structure.

    N-(prop-2-yn-1-yl)pyridin-2-amines: Contains a pyridine ring instead of a benzoate ester.

Uniqueness

Prop-2-yn-1-yl 4-(piperidin-1-ylsulfonyl)benzoate is unique due to the combination of the piperidine ring, sulfonyl group, and benzoate ester. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

prop-2-ynyl 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-2-12-20-15(17)13-6-8-14(9-7-13)21(18,19)16-10-4-3-5-11-16/h1,6-9H,3-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKARYANSHOJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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